Mitomycin C
Übersicht
Beschreibung
Mitomycin C ist ein Chemotherapeutikum, das aus dem Bakterium Streptomyces caespitosus gewonnen wird. Es ist bekannt für seine potente Antitumoraktivität und wird zur Behandlung verschiedener Krebsarten eingesetzt, darunter Krebs des oberen Gastrointestinaltrakts, Anal-, Brust- und Blasenkrebs . This compound wird auch topisch bei Augenoperationen zur Verhinderung von Narbenbildung und zur Behandlung von Ösophagus- und Trachealstenosen eingesetzt .
Herstellungsmethoden
This compound wird über einen komplexen biosynthetischen Weg synthetisiert, der die Kombination von 3-Amino-5-Hydroxybenzoesäure, D-Glucosamin und Carbamoylphosphat zur Bildung des Mitosankernes beinhaltet . Die industrielle Produktion von this compound umfasst die Fermentation von Streptomyces caespitosus, gefolgt von Extraktions- und Reinigungsprozessen . Der Fermentationsprozess wird optimiert, um die Ausbeute an this compound zu maximieren, und die Verbindung wird dann mit verschiedenen chromatographischen Techniken gereinigt .
Wirkmechanismus
Target of Action
Mitomycin C primarily targets DNA within cells . It acts as an alkylating agent, inhibiting DNA synthesis by cross-linking the complementary strands of the DNA double helix . This cross-linking activity makes this compound unique among microbiota-derived therapies .
Mode of Action
This compound is activated in vivo to a bifunctional and trifunctional alkylating agent . Once activated, it binds to DNA, causing cross-linking and inhibition of DNA synthesis . At high concentrations, this compound can also suppress cellular RNA and protein synthesis .
Biochemical Pathways
The cross-linking of DNA strands by this compound disrupts several biochemical pathways. It inhibits the synthesis of deoxyribonucleic acid (DNA), with the degree of cross-linking correlating with the guanine and cytosine content . This disruption affects DNA replication and function, leading to cell death . Additionally, this compound has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation .
Pharmacokinetics
The pharmacokinetics of this compound demonstrate a rapid, biphasic elimination pattern for the drug, with an α half-life of 8 minutes and a β, or terminal, half-life of 48 minutes . The clearance of this compound is 16.38 L h -1 m -2 . These properties impact the bioavailability of this compound, influencing its therapeutic efficacy.
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation. By cross-linking DNA strands, this compound prevents DNA replication, leading to cell death . This makes it effective as a chemotherapeutic agent for various malignancies .
Action Environment
This compound is mainly active under anaerobic circumstances . This means that the oxygen levels in the environment can influence the compound’s action, efficacy, and stability. Furthermore, the drug’s effectiveness can be influenced by other factors such as pH and temperature, although specific studies on these factors are limited.
Wissenschaftliche Forschungsanwendungen
Mitomycin C hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird zur Behandlung von Krebs und bei Augenoperationen zur Verhinderung von Narbenbildung eingesetzt.
Industrie: Es wird bei der Herstellung von mitotisch inaktiven Feederzellen für Zellkultursysteme verwendet.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Synthese von Desoxyribonukleinsäure (DNA) selektiv hemmt. Es vernetzt die komplementären Stränge der DNA-Doppelhelix und verhindert so die DNA-Replikation und -Transkription . Diese Vernetzungsaktivität ist besonders wirksam in hypoxischen Tumorumgebungen, wo die Verbindung zu ihrer aktiven Form reduziert wird . Zu den molekularen Zielstrukturen von this compound gehören Guanin- und Cytosinbasen in DNA .
Biochemische Analyse
Biochemical Properties
Mitomycin C plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It primarily inhibits DNA synthesis by cross-linking DNA strands, which prevents the replication of cancer cells . This compound interacts with DNA-dependent RNA polymerase, further inhibiting RNA and protein synthesis at higher concentrations . Additionally, it forms covalent bonds with the DNA double helix, causing cell death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cell death by damaging DNA, which is particularly effective against rapidly dividing cancer cells . This compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA synthesis and function . It also influences the production of reactive oxygen species, leading to oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its activation through reduction, which leads to the formation of reactive intermediates that bind to DNA . This compound acts as an alkylating agent, causing cross-linking of DNA strands and inhibiting DNA synthesis . It also targets DNA-dependent RNA polymerase, further inhibiting RNA and protein synthesis . The binding interactions with DNA result in the formation of DNA adducts, which block replication and transcription, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound solutions are critical factors in its effectiveness . Studies have shown that this compound solutions exhibit chemical degradation over time, which can impact their efficacy . Long-term exposure to this compound can lead to chronic genotoxic stress and cellular senescence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, this compound exhibits cytotoxic effects, impairing erythropoiesis and reducing the percentage of reticulocytes . Lower doses of this compound induce genotoxic effects without reaching the threshold of cytotoxicity . These dosage-dependent effects are crucial for determining the appropriate therapeutic window for this compound in cancer treatment.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its activation and detoxification. It is metabolized primarily in the liver, where it undergoes reduction to form reactive intermediates . These intermediates interact with DNA, leading to the formation of DNA adducts and cross-links . This compound also affects the production of reactive oxygen and nitrogen species, contributing to oxidative and nitrosative stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up into erythrocytes and can be detected within these cells for several hours following injection . The erythrocyte may act as a transporter of this compound in the circulation . Additionally, this compound can be administered intravesically to treat bladder cancer, where it is retained in the bladder for a specific duration to maximize its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound-induced DNA damage leads to the recruitment of repair proteins such as RAD51 to the sites of damage . The localization of these repair proteins is essential for the effective repair of DNA lesions caused by this compound . Additionally, this compound can induce the degradation of specific proteins, such as hypoxia-inducible factor-1α (HIF-1α), through translational regulation .
Vorbereitungsmethoden
Mitomycin C is synthesized through a complex biosynthetic pathway involving the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core . The industrial production of this compound involves fermentation of Streptomyces caespitosus followed by extraction and purification processes . The fermentation process is optimized to maximize the yield of this compound, and the compound is then purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Mitomycin C unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Häufig verwendete Reagenzien in diesen Reaktionen sind Reduktionsmittel wie Natriumdithionit und Oxidationsmittel wie Wasserstoffperoxid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Addukte, die für die Antitumoraktivität der Verbindung verantwortlich sind .
Vergleich Mit ähnlichen Verbindungen
Mitomycin C gehört zur Mitomycin-Familie, zu der Mitomycin A, Mitomycin B und Porfiromycin gehören . Diese Verbindungen teilen einen gemeinsamen Mitosankern, unterscheiden sich aber in ihren Substituentengruppen . This compound ist einzigartig aufgrund seiner starken Antitumoraktivität und seiner Fähigkeit, unter hypoxischen Bedingungen DNA-Quervernetzungen zu bilden . Andere ähnliche Verbindungen sind Diaziquon, das ebenfalls eine bioreduktive Aktivierung erfährt, aber einen anderen Wirkmechanismus hat .
This compound zeichnet sich unter diesen Verbindungen durch seine breite Palette klinischer Anwendungen und seine Wirksamkeit bei der Behandlung verschiedener Krebsarten aus .
Eigenschaften
IUPAC Name |
(11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBSHFKIJFRCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mitomycin C exert its antitumor activity?
A1: this compound (MMC) is a potent antitumor agent that acts as a DNA crosslinking agent. [, , , ] Inside the cell, MMC undergoes bioreduction to form reactive metabolites. These metabolites then bind to DNA strands, primarily at guanine-N2 positions, creating interstrand crosslinks. [, ] These crosslinks inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [, , ]
Q2: What makes the guanine base a primary target for MMC?
A2: The exact reason for MMC's preference for guanine is complex, but it's believed to be related to the electronic structure and reactivity of guanine's N2 position within the DNA helix. [] This site is particularly susceptible to nucleophilic attack by the activated MMC metabolites.
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H18N4O5, and its molecular weight is 334.33 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A5: Yes, this compound has been extensively characterized spectroscopically. Techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about its structure and functional groups. [, ]
Q5: How does the stability of this compound vary under different pH conditions?
A6: Studies demonstrate that this compound is most stable under slightly acidic to neutral pH conditions. [] Degradation increases with pH values below 7. For example, in 0.9% sodium chloride solutions, MMC degradation was significantly higher at pH 4.5 compared to pH 7. []
Q6: Does temperature affect this compound stability?
A7: Yes, temperature significantly impacts MMC stability. Storing this compound solutions at refrigerated temperatures (around 5°C) significantly enhances its stability compared to room temperature storage. []
Q7: What about the compatibility of this compound with different solutions?
A8: The data sheet recommends reconstituting this compound vials with water for injections or 20% dextrose solutions. [] While sodium chloride solutions are commonly used, their acidic pH can impact stability over time.
Q8: What are the main clinical applications of this compound?
A8: this compound is used in various clinical settings, including:
- Ophthalmology: As an adjunct to surgical procedures like trabeculectomy [, ] and pterygium excision [, , , , ].
- Oncology: In chemotherapy regimens for treating various cancers, such as bladder, anal, and lung cancer. [, , , ]
Q9: How does this compound compare to other treatment modalities in pterygium surgery?
A10: Several studies compared this compound to other treatments like conjunctival autograft, beta irradiation, and topical agents like cyclosporine. [, , , ] Results suggest that MMC effectively reduces pterygium recurrence rates, often outperforming other methods. [, , ]
Q10: What are the known mechanisms of resistance to this compound?
A10: Resistance mechanisms to this compound can be multifaceted, involving:
- Increased DNA repair: Enhanced DNA repair mechanisms, particularly those involved in removing interstrand crosslinks, can counteract MMC's effects. []
Q11: Are there any genetic factors associated with this compound resistance?
A13: Research suggests that variations in genes involved in drug metabolism, DNA repair, and cell cycle control can influence sensitivity to this compound. For example, lower ATM expression levels were linked to resistance to anthracyclines and mitomycin in breast cancer patients with wild-type TP53 and CHK2. []
Q12: What are some of the known toxicities associated with this compound?
A12: this compound can cause various side effects, including:
- Myelosuppression: Suppression of bone marrow function, leading to decreased blood cell counts. []
- Gastrointestinal toxicity: Nausea, vomiting, and diarrhea are common side effects. []
- Pulmonary toxicity: In rare cases, this compound can cause lung damage. [, ]
Q13: What are some of the ongoing research efforts aimed at improving this compound therapy?
A13: Several research avenues are currently being explored, including:
- Drug delivery systems: Developing novel drug delivery systems to enhance MMC's targeted delivery to tumor cells while minimizing systemic toxicity. [, ]
- Combination therapies: Investigating synergistic combinations of MMC with other anticancer agents or treatment modalities. [, , ]
- Biomarkers of response: Identifying biomarkers that can predict treatment response, monitor efficacy, and personalize MMC therapy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.